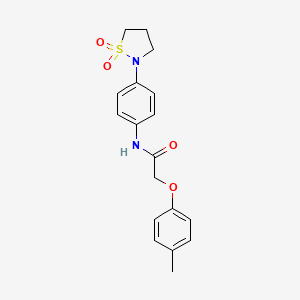

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-3-9-17(10-4-14)24-13-18(21)19-15-5-7-16(8-6-15)20-11-2-12-25(20,22)23/h3-10H,2,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEADIHHWRTZGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

Formation of the isothiazolidinone ring: This can be achieved through the reaction of a suitable precursor with sulfur and an oxidizing agent.

Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the isothiazolidinone ring.

Introduction of the acetamide moiety: This can be done through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.

Attachment of the p-tolyloxy group: This step may involve an etherification reaction, where a p-tolyl alcohol reacts with a suitable leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidinone ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

Substitution: The phenyl and p-tolyloxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Sulfonyl/Sulfonamide Groups

a) N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (Compound 5k)

- Structural Differences: Replaces the dioxidoisothiazolidine ring with a morpholinosulfonyl group and uses a p-tolylamino (amine-linked) instead of a p-tolyloxy (ether-linked) moiety.

- The amine linkage (p-tolylamino) increases polarity, which may alter pharmacokinetics relative to the ether-linked p-tolyloxy group in the target compound .

b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide

- Structural Differences : Features a dioxidotetrahydrothiophene ring and a 2-fluorobenzyl substituent.

- The isopropylphenoxy group increases lipophilicity compared to the p-tolyloxy group in the target compound .

Acetamide Derivatives with Heterocyclic Systems

a) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide

- Structural Differences : Contains a trioxo-benzothiazole ring and a 4-hydroxyphenyl group.

- Implications: The trioxo-benzothiazole system provides planar aromaticity, facilitating π-stacking interactions absent in the non-aromatic dioxidoisothiazolidine ring. The hydroxyl group enables hydrogen bonding, contrasting with the methyl group in the target compound’s p-tolyloxy moiety .

b) 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5)

- Structural Differences: Incorporates a quinazolinone core and a thioacetamide linkage.

- Implications: The quinazolinone core offers a rigid scaffold for receptor binding, differing from the flexible dioxidoisothiazolidine-phenyl system.

Thiazolidinedione-Linked Acetamides

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides

- Structural Differences: Includes a thiazolidinedione ring and methoxyphenoxy groups.

- Methoxy substituents increase electron density, altering electronic properties compared to the p-tolyloxy group .

Comparative Data Table

Key Research Findings and Insights

- Synthetic Routes : Similar acetamides are synthesized via refluxing intermediates with catalysts (e.g., ZnCl₂ in 1,4-dioxane) or through nucleophilic substitution reactions . The target compound likely follows analogous pathways.

- Bioactivity Trends: Sulfonamide/sulfone-containing compounds (e.g., morpholinosulfonyl derivatives) show promise in antiviral research . Thiazolidinediones and quinazolinones are associated with metabolic and anticancer activities, respectively .

- Structural-Activity Relationships (SAR) :

- Ether vs. Amine Linkages : Ether groups (e.g., p-tolyloxy) enhance lipophilicity, favoring membrane permeability, while amine linkages improve solubility.

- Heterocyclic Rings : Rigid aromatic systems (e.g., benzothiazole) favor target binding, whereas flexible rings (e.g., dioxidoisothiazolidine) may optimize pharmacokinetics.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic compound with notable potential in medicinal chemistry due to its unique structure and biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H18N4O3S2 and a molecular weight of approximately 382.5 g/mol. Its structure features an isothiazolidin-2-yl moiety combined with a p-tolyloxy acetamide group, which contributes to its reactivity and biological properties. The presence of the isothiazolidin ring is particularly significant as it may influence the compound's interaction with biological targets.

Neuropharmacological Effects

Preliminary studies indicate that this compound may act as an inhibitor of certain ion transporters, suggesting potential applications in treating neurological disorders. Compounds with similar structural features have been reported to exhibit anticonvulsant properties, indicating that this compound could have therapeutic benefits in epilepsy and other neurological conditions .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, initial data suggest interactions with various biological targets, particularly ion channels involved in neuronal signaling. Understanding these interactions will be crucial for developing therapeutic applications .

Case Studies and Research Findings

- Anticonvulsant Activity : A study evaluating derivatives of related compounds demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) test. The results indicated that certain structural modifications could enhance anticonvulsant efficacy .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in determining biological activity. For instance, modifications to the isothiazolidin structure can significantly influence the compound's pharmacological profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | Thiazole ring, pyridazine group | Selective K-Cl cotransporter inhibitor |

| N-(4-(5-cyanobenzo[d]oxazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide | Benzoxazole moiety | Potential anti-cancer properties |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | Benzothiazole structure | Antimicrobial activity |

This table illustrates how this compound compares with other compounds possessing similar structural motifs. Its unique combination of functional groups may confer distinct biological properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling a dioxidoisothiazolidine precursor with a p-tolyloxy acetamide derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux with solvents like DMF or glacial acetic acid .

- Characterization : Confirm intermediates and final products using NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, IR peaks at ~1700 cm⁻¹ confirm carbonyl groups, while NMR chemical shifts (δ 7.2–7.8 ppm) validate aromatic protons .

- Example Protocol :

| Step | Reagents/Conditions | Monitoring |

|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃, DMF, RT | TLC (hexane:EtOAc 7:3) |

| 2 | 1,1-dioxidoisothiazolidine, AcOH, reflux | NMR/MS post-purification |

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm). For structurally similar acetamides, stability is optimal at pH 6–7, with degradation products (e.g., hydrolyzed amides) identified via LC-MS .

Q. What analytical techniques are recommended for purity assessment?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection. Purity ≥95% is standard for research-grade material. For example, a retention time of 12.3 min under 60:40 acetonitrile:water (0.1% TFA) is typical for related acetamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing by-products?

- Methodology : Employ design of experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For instance, microwave-assisted synthesis (80°C, 30 min) increased yields by 20% for analogous thiazolidinone-acetamides compared to conventional heating .

- Data Contradiction : If yields plateau despite optimization, investigate competing side reactions (e.g., over-oxidation of sulfur groups) via in-situ FTIR or LC-MS .

Q. What strategies resolve discrepancies in biological activity data across assays?

- Case Study : If IC₅₀ values vary between enzyme inhibition assays (e.g., carbonic anhydrase vs. kinase targets), validate assay conditions:

Confirm enzyme purity and activity via SDS-PAGE/zymography.

Standardize buffer ionic strength (e.g., 150 mM NaCl for protein-ligand interactions).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 1XHX for carbonic anhydrase). Key interactions include hydrogen bonding with the dioxidoisothiazolidine sulfonyl group and hydrophobic contacts with the p-tolyloxy moiety .

- Experimental Validation : Confirm docking predictions via site-directed mutagenesis (e.g., Ala-scanning of active-site residues) .

Q. What computational methods predict the compound’s ADMET properties?

- Methodology : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity (LogP ≈ 3.2, ideal for blood-brain barrier penetration).

- Metabolic Stability : CYP3A4-mediated oxidation predicted as the primary metabolic pathway.

- Toxicity Alerts : Screen for structural alerts (e.g., thiazolidine rings linked to hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.